N,N-Didecyldecan-1-amine N-oxide
Description
N,N-Didecyldecan-1-amine N-oxide is a tertiary amine oxide characterized by two decyl (C10) alkyl chains and a decan-1-amine backbone. Amine oxides are amphiphilic compounds widely used in surfactants, pharmaceuticals, and agrochemicals due to their solubility, stability, and interaction with biological membranes .
Properties
CAS No. |
213771-06-3 |
|---|---|
Molecular Formula |
C30H63NO |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N,N-didecyldecan-1-amine oxide |
InChI |
InChI=1S/C30H63NO/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
PYBZLXZEOFDBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)[O-] |
Origin of Product |
United States |
Preparation Methods
Traditional Thermal Oxidation
In this method, N,N-didecyldecan-1-amine is reacted with aqueous or alcoholic hydrogen peroxide under reflux conditions. The reaction proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic oxygen of H₂O₂, forming the N-oxide. A typical procedure involves:
- Dissolving the amine in a solvent (e.g., water, ethanol, or acetone).
- Gradually adding 30–50% H₂O₂ while maintaining temperatures between 50–80°C.
- Stirring for 6–24 hours until completion, monitored by TLC or NMR.
Yields typically range from 70–85%, with purity dependent on efficient removal of unreacted H₂O₂ through quenching with sodium sulfite or manganese dioxide. Safety protocols mandate using a safety shield, controlled addition rates, and post-reaction decomposition of residual peroxides to prevent explosive hazards during distillation.
Catalytic Oxidation Using Layered Double Hydroxides
A patent by EP1348692A1 describes an improved catalytic method using Mg-Al-O-tert-butoxide hydrotalcite and benzonitrile as an additive. The hydrotalcite acts as a recyclable heterogeneous catalyst, enhancing reaction efficiency and mitigating gel formation—a common issue in traditional methods that reduces yields to 30–40%. The procedure involves:
- Mixing the amine with benzonitrile (10–20 mol%) in an organic solvent (e.g., toluene).
- Adding 35% H₂O₂ stoichiometrically at 60–80°C.
- Stirring for 2–4 hours, achieving yields of 90–95%.
The catalyst is recovered via filtration and reused for multiple cycles without significant activity loss. Benzonitrile likely stabilizes reactive intermediates, preventing side reactions and improving selectivity. This method is scalable for industrial production of amine oxides used in detergents and cosmetics.
Oxidation with Peracids
Peracids such as meta-chloroperbenzoic acid (mCPBA) and Caro’s acid (H₂SO₅) offer high selectivity and faster reaction kinetics compared to H₂O₂. These electrophilic oxidants transfer an oxygen atom to the amine’s nitrogen via a two-step mechanism:
- Formation of a peracid-amine adduct.
- Rearrangement to the N-oxide with concomitant release of the carboxylic acid.
A representative protocol includes:
- Dissolving the amine in dichloromethane or chloroform.
- Adding mCPBA (1.1 equivalents) at 0–25°C under inert atmosphere.
- Stirring for 1–3 hours, followed by washing with sodium bicarbonate to remove byproducts.
Yields exceed 95%, but the high cost of peracids and generation of acidic waste limit this method to small-scale laboratory syntheses.
Oxidation with Dioxiranes
Dimethyldioxirane (DMD), generated in situ from acetone and potassium peroxymonosulfate, is a potent oxidant for tertiary amines. The reaction proceeds under mild conditions (0–25°C) and achieves quantitative yields in minutes for aromatic amines, though aliphatic amines like N,N-didecyldecan-1-amine require excess DMD due to competitive decomposition pathways.
Key steps:
- Preparing DMD by mixing acetone with Oxone® (KHSO₅) at pH 7–8.
- Adding the amine to the DMD solution and stirring for 15–30 minutes.
- Quenching with thiosulfate and extracting the product.
Despite its efficiency, DMD’s instability and the need for anhydrous conditions hinder large-scale applications.
Alternative Methods: Sodium Percarbonate
Sodium percarbonate (Na₂CO₃·1.5H₂O₂), a solid H₂O₂ precursor, offers a safer and milder alternative. The amine is stirred with Na₂CO₃·1.5H₂O₂ in water or ethanol at room temperature for 12–24 hours, yielding 75% N-oxide. This method avoids handling concentrated H₂O₂ but suffers from slower kinetics and lower yields compared to traditional approaches.
Comparative Analysis of Preparation Methods
| Method | Reagent | Catalyst/Additive | Conditions | Yield | Scalability | Cost |
|---|---|---|---|---|---|---|
| H₂O₂ (Traditional) | H₂O₂ (30–50%) | None | 50–80°C, 6–24 h | 70–85% | Industrial | Low |
| H₂O₂ (Catalytic) | H₂O₂ (35%) | Mg-Al hydrotalcite, benzonitrile | 60–80°C, 2–4 h | 90–95% | Industrial | Moderate |
| Peracids | mCPBA | None | 0–25°C, 1–3 h | >95% | Laboratory | High |
| Dioxiranes | DMD | None | 0–25°C, 15–30 min | 90% | Laboratory | High |
| Sodium Percarbonate | Na₂CO₃·1.5H₂O₂ | None | RT, 12–24 h | 75% | Moderate | Low |
Mechanistic Insights and Optimization Strategies
Hydrogen Peroxide-Based Oxidation
The reaction mechanism involves:
- Protonation of H₂O₂ to form H₃O₂⁺.
- Nucleophilic attack by the amine’s lone pair, forming an intermediate hydroxylamine.
- Deprotonation to yield the N-oxide.
Catalysts like hydrotalcites enhance step 2 by stabilizing transition states, while additives like benzonitrile prevent aggregation of long-chain amines.
Peracid-Mediated Oxidation
Peracids oxidize amines via an electrophilic oxygen transfer, avoiding the formation of reactive intermediates that cause side reactions. This method is ideal for substrates sensitive to high temperatures.
Chemical Reactions Analysis
Types of Reactions
N,N-Didecyldecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium percarbonate.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: N,N-didecyldecan-1-amine.
Substitution: Compounds with different functional groups replacing the N-oxide group.
Scientific Research Applications
N,N-Didecyldecan-1-amine N-oxide is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Didecyldecan-1-amine N-oxide involves its interaction with lipid membranes and proteins. As a surfactant, it reduces the surface tension of aqueous solutions, allowing it to disrupt lipid bilayers and enhance the solubility of hydrophobic compounds. This property makes it effective in various applications, including cleaning and protein crystallization .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares N,N-Didecyldecan-1-amine N-oxide (inferred properties) with structurally related amine oxides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound* | C30H63NO | ~453.83 | Not available | Two decyl (C10) groups |
| N,N-Dimethyldodecan-1-amine oxide | C14H31NO | 229.41 | 1643-20-5 | Two methyl groups |
| N,N-Dimethylhexadecane-1-amine N-oxide | C18H39NO | 285.52 | 7128-91-8 | Two methyl groups |
| N,N-Dimethylhexylamine-N-oxide | C8H19NO | 145.24 | 34418-88-7 | Two methyl groups |
*Inferred values based on alkyl chain length and substituent effects.
Key Observations :
Physicochemical Properties
Key Trends :
- Solubility : Despite high hydrophobicity, amine oxides exhibit significant water solubility due to their polar N-oxide group. For example, N,N-dimethylhexadecane-1-amine N-oxide has a solubility of 409.5 g/L .
- logP : Longer alkyl chains correlate with higher logP values (e.g., logP ~5.28 for C14 vs. <2.7 for C16), suggesting enhanced lipid membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
